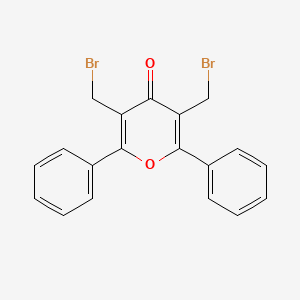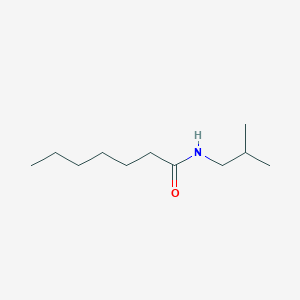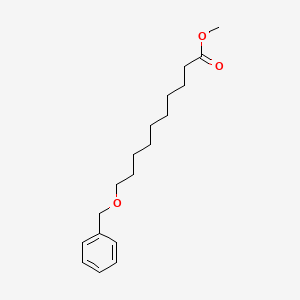
(10E)-1-Amino-10-(1-amino-3H-phenothiazin-3-ylidene)-10H-phenothiazin-10-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10E)-1-Amino-10-(1-amino-3H-phenothiazin-3-ylidene)-10H-phenothiazin-10-ium is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10E)-1-Amino-10-(1-amino-3H-phenothiazin-3-ylidene)-10H-phenothiazin-10-ium typically involves multi-step organic reactions. The starting materials are usually substituted phenothiazines, which undergo a series of reactions including nitration, reduction, and condensation to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions for maximum efficiency. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(10E)-1-Amino-10-(1-amino-3H-phenothiazin-3-ylidene)-10H-phenothiazin-10-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and biological properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity and function.
Substitution: The amino groups in the compound can participate in substitution reactions, where other functional groups replace the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenothiazines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (10E)-1-Amino-10-(1-amino-3H-phenothiazin-3-ylidene)-10H-phenothiazin-10-ium can be used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Its structural similarity to other phenothiazines suggests it could have interesting pharmacological properties.
Medicine
Given the medicinal importance of phenothiazines, this compound might be explored for its therapeutic potential. It could be studied for its effects on the central nervous system, anti-inflammatory properties, or other medicinal applications.
Industry
In the industrial sector, this compound could be used in the development of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (10E)-1-Amino-10-(1-amino-3H-phenothiazin-3-ylidene)-10H-phenothiazin-10-ium would likely involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects may be mediated through pathways involving oxidative stress, neurotransmitter modulation, or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine structure.
Promethazine: An antiemetic and antihistamine agent also belonging to the phenothiazine family.
Thioridazine: Another antipsychotic with structural similarities to the compound .
Uniqueness
What sets (10E)-1-Amino-10-(1-amino-3H-phenothiazin-3-ylidene)-10H-phenothiazin-10-ium apart is its specific substitution pattern and electronic configuration. These unique features may confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
144097-10-9 |
|---|---|
Molekularformel |
C24H17N4S2+ |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
3-(1-aminophenothiazin-10-ium-10-ylidene)phenothiazin-1-amine |
InChI |
InChI=1S/C24H16N4S2/c25-15-6-5-11-21-24(15)28(18-8-2-4-10-20(18)30-21)14-12-16(26)23-22(13-14)29-19-9-3-1-7-17(19)27-23/h1-13,26H,25H2/p+1 |
InChI-Schlüssel |
DQVFOFDEMULXDK-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=[N+]4C5=CC=CC=C5SC6=CC=CC(=C64)N)C=C3S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)
![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)



![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)

![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)

![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)
